molecular formula C22H26N2O4 B250433 N-[3-(isobutyrylamino)phenyl]-4-(tetrahydro-2-furanylmethoxy)benzamide

N-[3-(isobutyrylamino)phenyl]-4-(tetrahydro-2-furanylmethoxy)benzamide

Cat. No.: B250433
M. Wt: 382.5 g/mol
InChI Key: ZMICWTOPLLRTNJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[3-(isobutyrylamino)phenyl]-4-(tetrahydro-2-furanylmethoxy)benzamide, also known as IBFMB, is a chemical compound that has been extensively studied for its potential applications in scientific research. IBFMB belongs to the class of benzamides and has a unique chemical structure that makes it a promising candidate for various research applications.

Mechanism of Action

The mechanism of action of N-[3-(isobutyrylamino)phenyl]-4-(tetrahydro-2-furanylmethoxy)benzamide is not fully understood. However, several studies have suggested that this compound exerts its effects by modulating various signaling pathways in cells. This compound has been shown to inhibit the activity of several enzymes that are involved in the growth and proliferation of cancer cells. This compound has also been shown to activate certain signaling pathways that are involved in the protection of neurons from damage.
Biochemical and Physiological Effects
This compound has several biochemical and physiological effects. This compound has been shown to inhibit the activity of several enzymes that are involved in the growth and proliferation of cancer cells. This compound has also been shown to activate certain signaling pathways that are involved in the protection of neurons from damage. This compound has been shown to have anti-inflammatory properties and can reduce inflammation in animal models of arthritis.

Advantages and Limitations for Lab Experiments

One of the major advantages of using N-[3-(isobutyrylamino)phenyl]-4-(tetrahydro-2-furanylmethoxy)benzamide in lab experiments is its unique chemical structure, which makes it a promising candidate for various research applications. This compound has been extensively studied for its potential applications in cancer research and neuroscience. However, one of the limitations of using this compound in lab experiments is its complex synthesis method, which requires expertise in organic chemistry.

Future Directions

There are several future directions for research on N-[3-(isobutyrylamino)phenyl]-4-(tetrahydro-2-furanylmethoxy)benzamide. One of the major future directions is to further elucidate the mechanism of action of this compound. Understanding the mechanism of action of this compound can help in the development of more effective treatments for cancer and neurodegenerative diseases. Another future direction is to investigate the potential of this compound in other areas of research, such as inflammation and autoimmune diseases.
Conclusion
In conclusion, this compound is a promising compound that has been extensively studied for its potential applications in scientific research. This compound has several biochemical and physiological effects and has been shown to have anti-cancer and neuroprotective properties. This compound has several advantages and limitations for lab experiments and has several future directions for research. Further research on this compound can lead to the development of more effective treatments for cancer and neurodegenerative diseases.

Synthesis Methods

The synthesis of N-[3-(isobutyrylamino)phenyl]-4-(tetrahydro-2-furanylmethoxy)benzamide involves a series of chemical reactions that result in the formation of the final compound. The starting materials for the synthesis of this compound are 3-aminophenyl isobutyrate and 4-hydroxybenzaldehyde. The reaction between these two compounds results in the formation of 3-(isobutyrylamino)phenyl-4-hydroxybenzaldehyde. This intermediate compound is then subjected to further reactions to obtain the final product, this compound. The synthesis of this compound is a complex process that requires expertise in organic chemistry.

Scientific Research Applications

N-[3-(isobutyrylamino)phenyl]-4-(tetrahydro-2-furanylmethoxy)benzamide has been extensively studied for its potential applications in scientific research. One of the major applications of this compound is in the field of cancer research. Several studies have shown that this compound has anti-cancer properties and can inhibit the growth of cancer cells. This compound has been shown to induce apoptosis in cancer cells and can also inhibit the formation of new blood vessels that supply nutrients to the cancer cells.
Another potential application of this compound is in the field of neuroscience. This compound has been shown to have neuroprotective properties and can protect neurons from damage caused by oxidative stress. This compound has also been shown to improve cognitive function in animal models of Alzheimer's disease.

Properties

Molecular Formula

C22H26N2O4

Molecular Weight

382.5 g/mol

IUPAC Name

N-[3-(2-methylpropanoylamino)phenyl]-4-(oxolan-2-ylmethoxy)benzamide

InChI

InChI=1S/C22H26N2O4/c1-15(2)21(25)23-17-5-3-6-18(13-17)24-22(26)16-8-10-19(11-9-16)28-14-20-7-4-12-27-20/h3,5-6,8-11,13,15,20H,4,7,12,14H2,1-2H3,(H,23,25)(H,24,26)

InChI Key

ZMICWTOPLLRTNJ-UHFFFAOYSA-N

SMILES

CC(C)C(=O)NC1=CC=CC(=C1)NC(=O)C2=CC=C(C=C2)OCC3CCCO3

Canonical SMILES

CC(C)C(=O)NC1=CC=CC(=C1)NC(=O)C2=CC=C(C=C2)OCC3CCCO3

Origin of Product

United States

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